(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-aminoazetidine with 4-(trifluoromethyl)piperidine in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a platelet aggregation inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds also exhibit platelet aggregation-inhibiting activity.
Azetidine derivatives: Similar in structure but may have different functional groups.
Piperidine derivatives: Share the piperidine ring but differ in other substituents.
Uniqueness
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the combination of its azetidine and piperidine rings with a trifluoromethyl group
Properties
Molecular Formula |
C10H16F3N3O |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
(3-aminoazetidin-1-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H16F3N3O/c11-10(12,13)7-1-3-15(4-2-7)9(17)16-5-8(14)6-16/h7-8H,1-6,14H2 |
InChI Key |
DRPXVVQADQGDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)N2CC(C2)N |
Origin of Product |
United States |
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